

# The role of lanthanum as a trivalent rare earth element

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## Compound of Interest

Compound Name: *Lanthanum carbonate hydrate*

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An In-depth Technical Guide to the Role of Lanthanum as a Trivalent Rare Earth Element

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lanthanum (La), the first element of the lanthanide series, is a trivalent rare earth element that has garnered significant scientific interest due to its unique chemical properties and diverse applications. Its ionic radius is similar to that of the calcium ion ( $\text{Ca}^{2+}$ ), allowing it to interact with biological systems, notably by acting as a potent blocker of various calcium channels.<sup>[1][2]</sup> This interaction is foundational to many of its biological effects, ranging from therapeutic applications to potential toxicity. This technical guide provides a comprehensive overview of the core roles of trivalent lanthanum, focusing on its applications in medicine, its function as a biochemical tool, its emerging use in nanotechnology, and its utility as a catalyst in organic synthesis. The guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers and drug development professionals.

## Therapeutic Applications: Phosphate Binder in Chronic Kidney Disease

The most prominent clinical application of lanthanum is in the form of lanthanum carbonate ( $\text{La}_2(\text{CO}_3)_3$ ), marketed as Fosrenol®, used to treat hyperphosphatemia in patients with chronic

kidney disease (CKD) and end-stage renal disease (ESRD).[3][4]

## Mechanism of Action

In the acidic environment of the upper gastrointestinal tract, lanthanum carbonate dissociates to release trivalent lanthanum ions ( $\text{La}^{3+}$ ).[5] These ions exhibit a high binding affinity for dietary phosphate, forming highly insoluble lanthanum phosphate ( $\text{LaPO}_4$ ) complexes.[3] This process prevents the intestinal absorption of phosphate, thereby reducing serum phosphorus levels.[6] In vitro studies demonstrate that lanthanum carbonate is a more potent phosphate binder than calcium-based binders and is effective across the physiological pH range of the gastrointestinal tract.[3][7]

## Clinical Efficacy and Pharmacokinetics

Numerous clinical trials have established the efficacy and safety of lanthanum carbonate. It effectively reduces serum phosphorus levels, with a safety profile that is considered well-tolerated.[8] The primary adverse effects are gastrointestinal in nature, such as nausea.[3] Due to its very low oral bioavailability (approximately 0.001%), systemic exposure to lanthanum is minimal.[6] The small fraction that is absorbed is primarily eliminated through biliary excretion, with less than 2% cleared by the kidneys.[6] Plasma concentrations in patients undergoing long-term treatment remain low and do not show evidence of accumulation over time.[8]

Data Presentation: Efficacy and Pharmacokinetics of Lanthanum Carbonate

Table 1: Clinical Efficacy of Lanthanum Carbonate in Hyperphosphatemia Management

Study Parameter	Lanthanum Carbonate Group	Placebo/Control Group	p-value	Citation(s)
Mean Serum Phosphorus (End of Study)	1.6 ± 0.5 mmol/L	2.3 ± 0.4 mmol/L	< 0.001	[4]
Patients with Controlled Serum Phosphorus	60%	10%	< 0.001	[4]
Mean Difference in Serum Phosphorus	-1.91 mg/dL (vs. placebo)	-	< 0.0001	[9]
Mean Final Dose (CAPD Patients)	946 mg/day	N/A	N/A	[5]

Table 2: Pharmacokinetic Parameters of Lanthanum

Parameter	Value	Description	Citation(s)
Oral Bioavailability	~0.001%	Extremely low systemic absorption after oral administration.	[6]
Plasma Protein Binding	>99.7%	Extensively bound to plasma proteins, limiting free ion concentration.	[6][8]
Steady-State Plasma Concentration (Free La <sup>3+</sup> )	<3 pg/mL	Very low levels of circulating free lanthanum in patients.	[6]
Primary Route of Excretion	Biliary	The small absorbed fraction is eliminated mainly via the liver.	[6]
Renal Excretion	<2%	Minimal elimination by the kidneys.	[6]

## Lanthanum in Neuroscience: A Tool and a Toxin

Lanthanum's ability to block Ca<sup>2+</sup> channels makes it a valuable tool for studying calcium-dependent processes in neuroscience. However, this same property contributes to its dose-dependent neurotoxicity, which involves multiple cellular mechanisms, including oxidative stress, inflammation, and apoptosis.[1][10]

### Mechanisms of Neurotoxicity

Exposure to lanthanum chloride (LaCl<sub>3</sub>) has been shown to impair learning and memory in animal models.[10][11] The underlying mechanisms are complex and involve:

- **Microglial Activation and Neuroinflammation:** Lanthanum can activate microglia, leading to the upregulation and release of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6. This inflammatory response is mediated, in part, through the activation of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway.[1][12]

- **Oxidative Stress and Autophagy:** Lanthanum exposure can induce the overproduction of reactive oxygen species (ROS), leading to oxidative damage to neurons.[\[13\]](#)[\[14\]](#) This oxidative stress can, in turn, trigger excessive autophagy, a cellular self-degradation process that, when dysregulated, contributes to programmed cell death.[\[1\]](#)
- **Disruption of Calcium Homeostasis:** By blocking  $\text{Ca}^{2+}$  channels and inhibiting  $\text{Ca}^{2+}$ -ATPase, lanthanum disrupts intracellular calcium homeostasis, which can lead to excitotoxicity and neuronal cell death.[\[10\]](#)

Data Presentation: Neurotoxic Effects of Lanthanum Chloride

Table 3: Dose-Dependent In Vivo Neurotoxicity of Lanthanum Chloride in Rats

Dose Group (mg/kg/day)	Preference for Target Quadrant (Morris Water Maze)	Hippocampal Cell Loss (CA3 Subregion)	Increase in $[\text{Ca}^{2+}]_i/\text{Ca}^{2+}$ -ATPase Ratio	Citation(s)
0 (Control)	Baseline	Baseline	Baseline	<a href="#">[10]</a> <a href="#">[15]</a> <a href="#">[16]</a>
2	↓ 16.6% vs. Control	18%	Significant increase	<a href="#">[10]</a> <a href="#">[15]</a> <a href="#">[16]</a>
40	↓ 19.4% vs. Control	23%	↑ 44% vs. Control	<a href="#">[10]</a> <a href="#">[15]</a> <a href="#">[16]</a>

Table 4: In Vitro Effects of Lanthanum on Cellular Systems

Cell System	Lanthanum Compound & Concentration	Observed Effect	Citation(s)
Primary Cortical Networks	LaCl <sub>3</sub> (117 nM and 763 μM)	Biphasic decline in network spike activity (EC <sub>50</sub> values).	[17]
BV2 Microglial Cells	LaCl <sub>3</sub> (0.05 - 0.2 mM)	Dose-dependent activation and upregulation of p-IKKαβ and p-IkBα.	[12]
Human Red Blood Cells	La <sup>3+</sup> (0.25 mM)	Complete block of active Ca <sup>2+</sup> -efflux and ~50% inhibition of (Ca <sup>2+</sup> + Mg <sup>2+</sup> )-ATPase.	[18]
Bullfrog Atrial Cells	La <sup>3+</sup>	Block of "slow" inward Ca <sup>2+</sup> current with a K <sub>d</sub> of 7.5 x 10 <sup>-7</sup> M.	[19]

## Lanthanum in Nanotechnology and Catalysis

Beyond its direct biological applications, lanthanum serves as a critical component in the synthesis of advanced materials with biomedical and industrial uses.

### Lanthanum-Based Nanoparticles

Lanthanum oxide (La<sub>2</sub>O<sub>3</sub>) nanoparticles are being investigated for various biomedical applications, including drug delivery and medical imaging.[5] Their synthesis can be achieved through methods like co-precipitation, which allows for the production of nanoparticles with controlled size and morphology. These nanoparticles can be functionalized to target specific tissues or cells.

### Lanthanum as a Catalyst

In organic synthesis, lanthanum compounds, particularly lanthanum(III) salts, act as effective Lewis acid catalysts for a variety of reactions, including aldol condensations and transesterifications.<sup>[20]</sup> They offer advantages such as low toxicity and high selectivity, aligning with the principles of green chemistry.

## Experimental Protocols

### Protocol 1: In Vitro Phosphate Binding Assay for Lanthanum Carbonate

This protocol is adapted from FDA guidelines and published in vitro studies to assess the phosphate binding capacity of lanthanum carbonate.<sup>[4][7][9]</sup>

- Preparation of Solutions:
  - Prepare phosphate stock solutions at various concentrations (e.g., ranging from 10 mM to 100 mM) in deionized water.
  - Prepare buffer solutions to simulate gastrointestinal pH values (e.g., 0.1 N HCl for pH 1.2, and appropriate buffers for pH 3.0 and 5.0).
- Equilibrium Binding Study:
  - Accurately weigh a specified amount of lanthanum carbonate powder (e.g., 134 mg).
  - Suspend the powder in a defined volume of buffer (e.g., 250 mL) in a reaction vessel.
  - Incubate the suspension at 37°C with constant gentle shaking until the powder is fully dissolved or dispersed.
  - Add a specific volume of a phosphate stock solution to achieve the desired final phosphate concentration.
  - Continue incubation at 37°C until binding equilibrium is reached (e.g., 6-24 hours).
  - Withdraw a sample, filter it to remove any solid material.

- Analyze the filtrate for the concentration of unbound phosphate using a validated method such as ion chromatography.
- Calculate the amount of bound phosphate by subtracting the unbound concentration from the initial concentration.
- Repeat for a range of initial phosphate concentrations to generate a binding isotherm.
- Data Analysis:
  - Plot the amount of bound phosphate versus the concentration of free phosphate.
  - Fit the data to a binding model, such as the Langmuir equation, to determine the maximum binding capacity ( $B_{\text{max}}$ ) and the binding affinity constant ( $K_d$ ).

## Protocol 2: In Vitro Microglia Activation and Neuroinflammation Assay

This protocol describes a method to assess the effect of lanthanum chloride on microglia activation and the subsequent release of inflammatory mediators, based on published studies.

[\[12\]](#)[\[21\]](#)

- Cell Culture:
  - Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
  - Seed cells into appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allow them to adhere overnight.
- Lanthanum Chloride Treatment:
  - Prepare a stock solution of LaCl<sub>3</sub> in sterile, deionized water.
  - The following day, replace the culture medium with fresh medium containing various concentrations of LaCl<sub>3</sub> (e.g., 0, 0.05, 0.1, 0.2 mM).
  - Incubate the cells for a specified period (e.g., 24 hours).

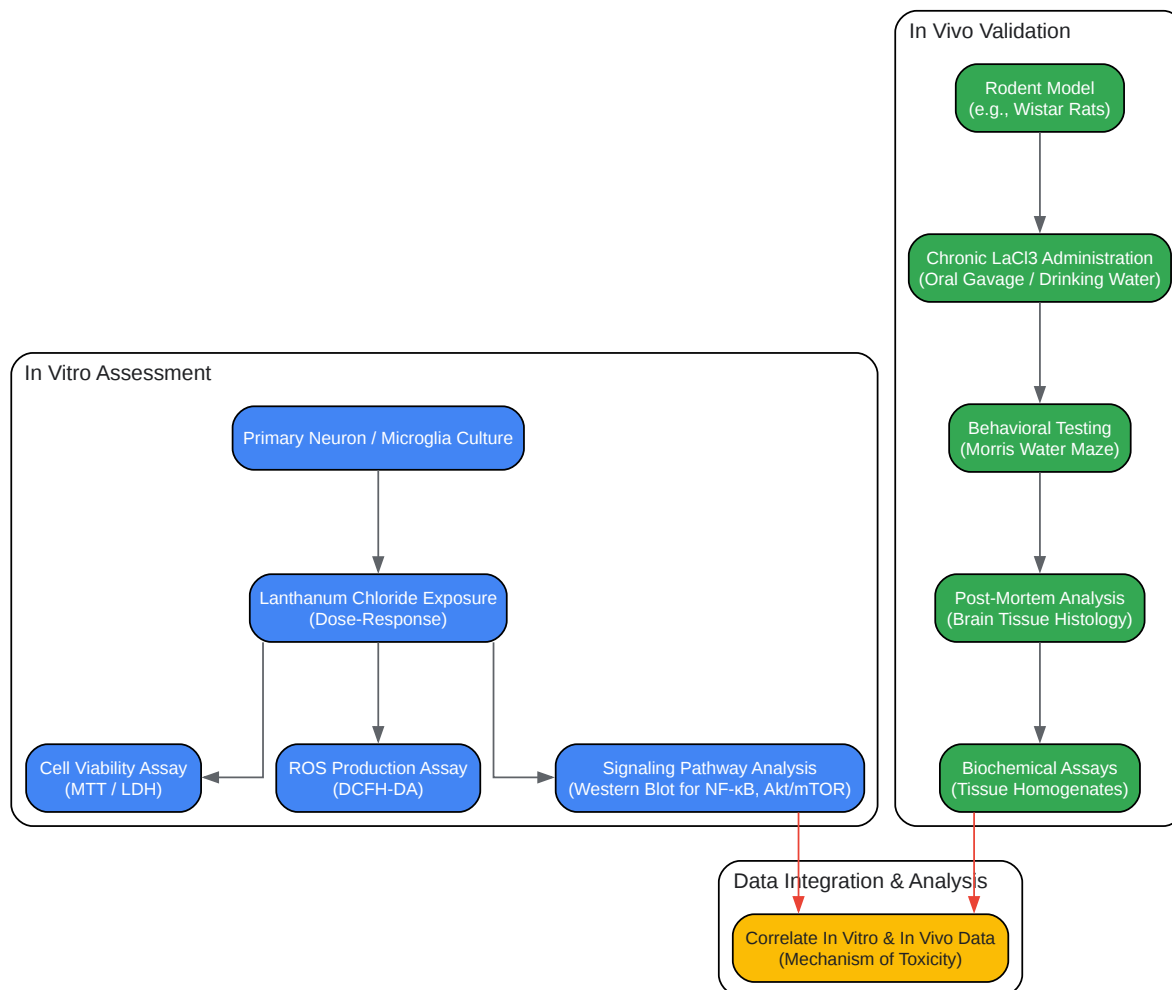


- Western Blot for NF-κB Pathway Activation:
  - After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
  - Determine the protein concentration of the lysates using a BCA assay.
  - Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane overnight at 4°C with primary antibodies against key NF-κB pathway proteins (e.g., p-IKKα/β, p-IκBα, p65) and a loading control (e.g., β-actin).
  - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
- Cytokine Measurement (ELISA):
  - Collect the cell culture supernatant after  $\text{LaCl}_3$  treatment.
  - Measure the concentrations of secreted pro-inflammatory cytokines (e.g.,  $\text{TNF-}\alpha$ , IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

## Mandatory Visualizations (Graphviz)

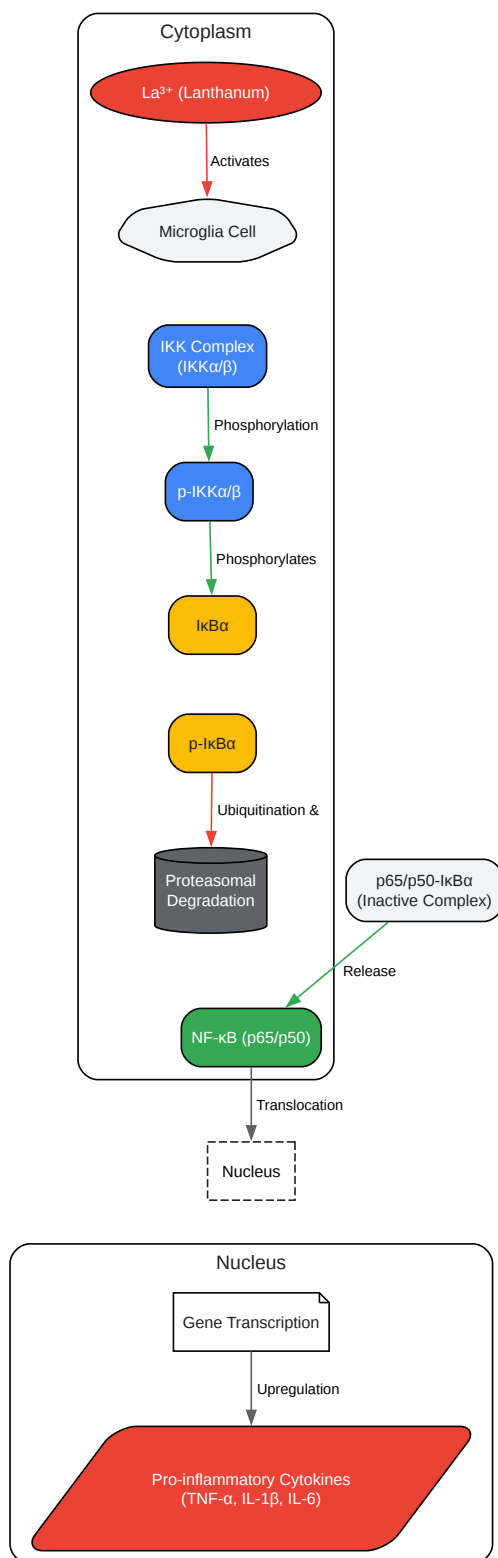
### Experimental Workflow

## Workflow for Investigating Lanthanum-Induced Neurotoxicity

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Caption: Workflow for Investigating Lanthanum-Induced Neurotoxicity.

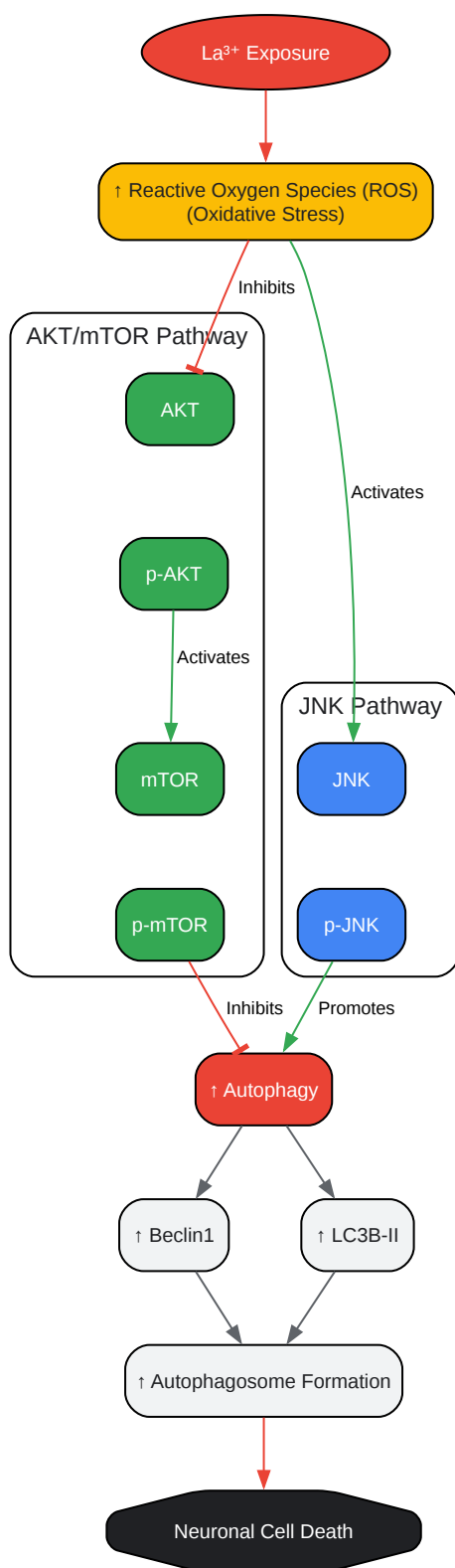
## Signaling Pathways



Lanthanum-Induced NF-κB Signaling Pathway in Microglia

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Caption: Lanthanum-Induced NF- $\kappa$ B Signaling in Microglia.



Lanthanum-Induced ROS and Autophagy Signaling Pathway

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Caption: Lanthanum-Induced ROS and Autophagy Signaling Pathway.

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